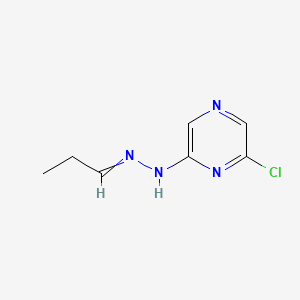![molecular formula C19H22N4O2 B10798213 2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol](/img/structure/B10798213.png)
2-[(3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-275 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the formation of the halogenated aminothienopyrimidine scaffold. This can be achieved through various synthetic strategies, including the use of boronate esters and thiophene starting materials .
Industrial Production Methods
While specific industrial production methods for OSM-S-275 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
OSM-S-275 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-275 may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
OSM-S-275 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other compounds in the aminothienopyrimidine series.
Biology: It is studied for its potential antimalarial activity and its effects on biological pathways.
Medicine: It is being investigated as a potential drug candidate for the treatment of malaria.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-275 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit key enzymes and pathways essential for the survival and replication of the parasite. This results in the disruption of the parasite’s life cycle and ultimately its death .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC 132385: A compound with a similar structure but different substituents, leading to variations in activity and solubility.
Uniqueness
OSM-S-275 is unique due to its specific structural features and its ability to maintain activity against the malaria parasite while having a low calculated logP value (ideally less than 3.5) and a molecular weight of less than 500 . These properties make it a promising candidate for further development as an antimalarial drug.
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[(3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol |
InChI |
InChI=1S/C19H22N4O2/c24-16(14-7-3-1-4-8-14)13-25-18-12-20-11-17-21-22-19(23(17)18)15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15-16,24H,2,5-6,9-10,13H2 |
InChI Key |
LWDWZIVAQMSZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C3N2C(=CN=C3)OCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzyl(methyl)amino]acetamide](/img/structure/B10798130.png)
![2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethanamine](/img/structure/B10798132.png)
![2-[(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]-1-phenylethanol](/img/structure/B10798139.png)
![Tert-butyl 3-[[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]piperidine-1-carboxylate](/img/structure/B10798146.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-6-chloropyrazin-2-amine](/img/structure/B10798154.png)
![3-(2-Chlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798157.png)
![4-[(Z)-[(6-chloropyrazin-2-yl)hydrazinylidene]methyl]benzonitrile](/img/structure/B10798170.png)
![N-(3-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798181.png)
![3-(4-Chlorophenyl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798184.png)
![6-chloro-N-[(3-chlorophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B10798192.png)
![8-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798194.png)

![(2R)-1-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-3-phenylpropan-2-amine](/img/structure/B10798204.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-pyrazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798208.png)
